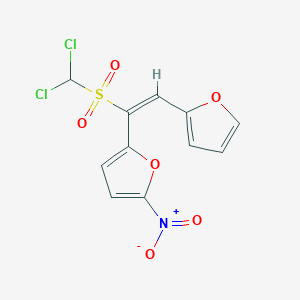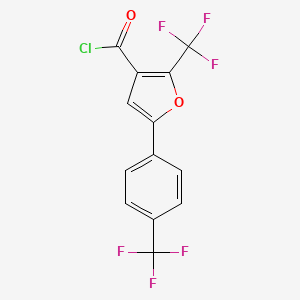
2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a sulfonyl chloride group attached to the benzoxazole core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride typically involves the following steps:
-
Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) under irradiation with a blue LED .
-
Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Sulfonylation: : The sulfonyl chloride group can be introduced by reacting the benzoxazole derivative with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride can undergo various types of chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
-
Electrophilic Aromatic Substitution: : The benzoxazole core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid); often conducted in acidic media.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Substituted Benzoxazoles: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride has several scientific research applications, including:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents .
-
Material Science: : The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
-
Chemical Biology: : It is utilized in the design of chemical probes and molecular tools for studying biological processes and pathways.
-
Industrial Chemistry: : The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonyl chloride
- 2-(tert-Butyl)-6-bromobenzo[d]oxazole-7-sulfonyl chloride
- 2-(tert-Butyl)-6-iodobenzo[d]oxazole-7-sulfonyl chloride
Uniqueness
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
Propriétés
Numéro CAS |
914638-39-4 |
|---|---|
Formule moléculaire |
C11H11ClFNO3S |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClFNO3S/c1-11(2,3)10-14-7-5-4-6(13)9(8(7)17-10)18(12,15)16/h4-5H,1-3H3 |
Clé InChI |
QWJPIYQQTWYGNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
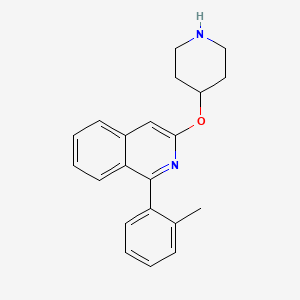
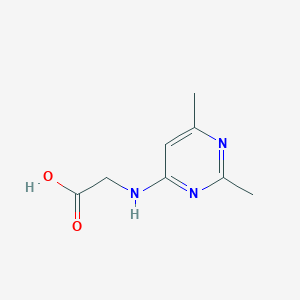

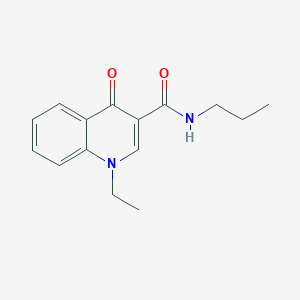


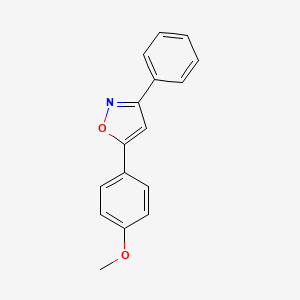
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
